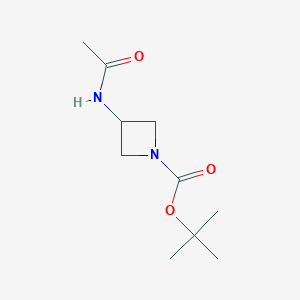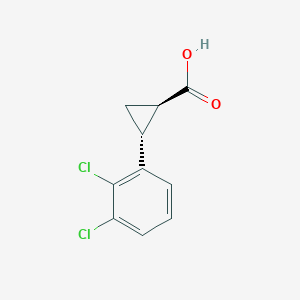
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
説明
This usually includes the compound’s systematic name, common names, and its role or uses in industry or research.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).科学的研究の応用
Photophysical and Nonlinear Optical Properties
Crystal Structure and Properties Analysis : The research by Nadeem et al. (2017) synthesized and characterized a similar triazole compound, focusing on its crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties. The study emphasized the compound's stability, photophysical properties through vibration, absorption, and photoluminescence spectroscopy, and its significant nonlinear optical properties, highlighting its potential for various applications in materials science. The nonlinear optical properties analysis revealed the compound's potential as a commercial nonlinear optical (NLO) material, with the first static hyperpolarizability being significantly higher than that of urea, a standard NLO material (Nadeem et al., 2017).
Corrosion Inhibition
Carbon Steel Corrosion Inhibition : The compound's derivatives have been explored for their corrosion inhibition properties, particularly in the context of protecting carbon steel in acidic environments. Mert et al. (2011) investigated the inhibition effect of 3-amino-1,2,4-triazole-5-thiol (a related compound) on carbon steel, highlighting its potential to form a protective film on the metal surface, thereby inhibiting corrosion. This indicates the relevance of triazole compounds in corrosion resistance applications (Mert et al., 2011).
Antimicrobial Activity
Synthesis and Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study signifies the compound's potential in developing new antimicrobials with varying activities against different pathogens, suggesting its importance in medicinal chemistry and drug development (Bayrak et al., 2009).
Synthesis of Novel Compounds
Facile Synthesis of Novel Compounds : Abdelrazek et al. (2018) utilized 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol as a key intermediate for the synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines, showcasing the compound's versatility in synthesizing a variety of heterocyclic compounds. This research highlights the role of such triazole derivatives in the development of new chemicals with potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
将来の方向性
This involves a speculative discussion on the potential future applications of the compound, based on its properties and uses.
Please note that not all compounds will have detailed information available in all these categories, especially if they are not widely studied. For a specific compound, it’s always a good idea to start with a literature search in scientific databases. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
4-(2-aminoethyl)-3-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-2-5-8-9-6(11)10(5)4-3-7;/h2-4,7H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKWGLAAXTHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)



![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)




![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)